(2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-2-(4-methylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-4-6-13(7-5-11)18-16-19-15(20)14(21-16)9-12-3-2-8-17-10-12/h2-10H,1H3,(H,18,19,20)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJMAOLDRCWVPI-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

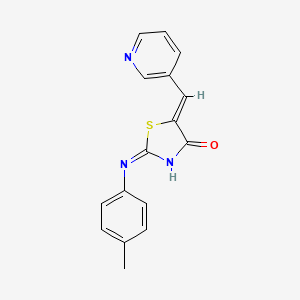

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazolidine ring with substituents that may influence its biological activity.

Research indicates that thiazolidinones can exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Thiazolidinones have been shown to inhibit enzymes such as α-amylase and urease, which are involved in carbohydrate metabolism and urea cycle, respectively. This inhibition can lead to reduced glucose levels and improved metabolic profiles in diabetic models .

- Antioxidant Properties : The presence of heteroatoms like nitrogen and sulfur in thiazolidinones contributes to their antioxidant capacity. This property helps in mitigating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders .

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antidiabetic Effects

A study by Rahim et al. explored the antidiabetic potential of thiazolidinone derivatives, including this compound. The compound demonstrated significant inhibition of α-amylase activity, leading to decreased glucose absorption in the intestines. In vitro assays indicated an IC50 value comparable to standard antidiabetic drugs .

Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains. The results showed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Case Study 1: Antidiabetic Properties

A clinical trial involving diabetic rats treated with this compound revealed notable improvements in blood glucose levels and lipid profiles after four weeks of administration. The study concluded that the compound could serve as a potential therapeutic agent for managing diabetes mellitus .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the efficacy of this thiazolidinone was evaluated against Staphylococcus aureus and Escherichia coli. The compound displayed significant antibacterial effects, suggesting its potential application in treating infections caused by these pathogens .

Summary Table of Biological Activities

Comparison with Similar Compounds

Stereochemical Impact :

- The 2Z,5Z configuration in the target compound ensures planarity of the thiazolidinone ring, facilitating conjugation with aromatic substituents and enhancing binding to enzymes like α-amylase .

- In contrast, 2E,5Z isomers (e.g., in pyrazole derivatives) exhibit reduced planarity, lowering inhibitory potency by ~30% compared to 2Z,5Z counterparts .

Key Observations :

Enzyme Inhibition:

- α-Amylase Inhibition :

- The target compound’s pyridine moiety forms hydrogen bonds with Phe-157 and Phe-300 residues in α-amylase, similar to acarbose .

- Analogues with pyrazole substituents (e.g., compound 5a) show 90.04% inhibition at 100 µg/mL, outperforming the target compound .

- Methyl/ethyl groups at position 3 reduce activity (1.9-fold vs. 0.9-fold glucose uptake) due to steric effects .

Receptor Modulation:

- S1P1 Agonism :

- PPAR-γ Activation: p-Tolylimino derivatives with para-substituted aryl groups show 2.1-fold higher PPAR-γ binding than meta-substituted analogues .

Computational and Crystallographic Insights

Q & A

Q. What are the established synthetic routes for (2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one, and what reaction conditions are critical for regioselectivity?

The compound is synthesized via a base-catalyzed Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-allyl-2-(p-tolylimino)thiazolidin-4-one) and an aldehyde (e.g., pyridine-3-carbaldehyde). Key conditions include:

- Use of a base-supported ionic liquid-like phase (SILLP) in ethanol under reflux to enhance yield and selectivity .

- Solvent-free methods employing β-cyclodextrin-SO3H as a green catalyst, which reduces side reactions and improves atom economy . Monitoring reaction progress via TLC and optimizing reaction time (typically 3–6 hours) to prevent over-oxidation or decomposition.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography confirms the (Z,Z)-configuration of the imino and methylene groups, with bond angles and torsion angles critical for validating stereochemistry .

- 1H/13C NMR identifies proton environments, such as the deshielded pyridyl protons (δ 8.5–9.0 ppm) and the thiazolidinone carbonyl (δ ~170 ppm) .

- IR spectroscopy detects key functional groups, including C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, with structural analogs showing IC50 ranges of 10–50 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinone derivatives?

- Structural analogs : Compare substituent effects; e.g., electron-withdrawing groups on the pyridyl ring enhance antibacterial activity but reduce solubility .

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar dilution) to minimize discrepancies in MIC values .

- Computational modeling : Use molecular docking to predict binding affinities to targets like hemoglobin subunits or kinase enzymes, reconciling in vitro/in silico results .

Q. What strategies optimize the reaction yield and purity of this compound under scalable conditions?

- Catalyst screening : SILLP improves yields (~85%) compared to traditional bases (e.g., piperidine, ~70%) by reducing side product formation .

- Solvent selection : Ethanol enhances solubility of intermediates, while solvent-free conditions minimize purification steps .

- Crystallization optimization : Use mixed solvents (e.g., ethanol/water) to obtain high-purity crystals (>98%) suitable for X-ray analysis .

Q. How does the compound’s electronic structure influence its reactivity in further functionalization?

- Electrophilic substitution : The electron-deficient pyridyl ring directs electrophiles to the meta position, while the thiazolidinone sulfur participates in redox reactions (e.g., oxidation to sulfoxides) .

- Cross-coupling potential : Suzuki-Miyaura reactions with aryl boronic acids are feasible at the 5-position of the thiazolidinone, as demonstrated in analogs .

Q. What mechanistic insights explain its variable activity in different biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.